molecular formula C6H3BrN2 B120836 3-Bromo-4-cyanopyridine CAS No. 13958-98-0

3-Bromo-4-cyanopyridine

Cat. No.: B120836
CAS No.: 13958-98-0
M. Wt: 183.01 g/mol
InChI Key: VPDIXJCBBUZNPO-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanopyridine is an organic compound with the molecular formula C6H3BrN2. It consists of a pyridine ring substituted with a bromine atom at the third position and a cyano group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-cyanopyridine can be synthesized through several methods. One common approach involves the bromination of 4-cyanopyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-cyanopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Products include 3-aminopyridine derivatives or 3-thiopyridine derivatives.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

    Reduction Reactions: 3-Amino-4-cyanopyridine

Scientific Research Applications

3-Bromo-4-cyanopyridine has numerous applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research into its derivatives has shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyanopyridine depends on its specific application. In general, its reactivity is influenced by the presence of the bromine and cyano groups, which can participate in various chemical transformations. For instance, in coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The cyano group can act as an electron-withdrawing group, stabilizing intermediates and influencing reaction pathways .

Comparison with Similar Compounds

    3-Cyanopyridine: Lacks the bromine substituent, making it less reactive in certain coupling reactions.

    4-Bromo-3-cyanopyridine: The positions of the bromine and cyano groups are reversed, leading to different reactivity patterns.

    3-Bromo-5-cyanopyridine: The cyano group is at the fifth position, affecting the compound’s electronic properties and reactivity.

Uniqueness: 3-Bromo-4-cyanopyridine is unique due to the specific positioning of the bromine and cyano groups, which allows for selective reactions and the formation of diverse products. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-bromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDIXJCBBUZNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454223
Record name 3-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13958-98-0
Record name 3-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-cyanopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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